Kasugamycin

Beschreibung

This compound has been reported in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.

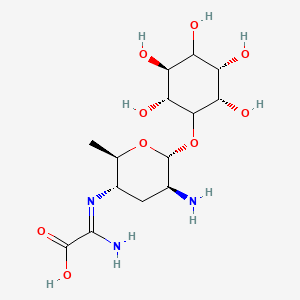

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTHJAPFENJVNC-UQTMRZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040374 | |

| Record name | Kasugamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

<1.3X10-4 mm Hg at 25 °C | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6980-18-3, 11030-24-3 | |

| Record name | Kasugamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 234-260-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KASUGAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O957UYB9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 °C (dec) | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Origin of Kasugamycin from Streptomyces kasugaensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin (B1663007), a unique aminoglycoside antibiotic, has carved a significant niche in both agricultural and potential therapeutic applications due to its potent antifungal and antibacterial properties, coupled with low toxicity to mammals. Discovered in the mid-20th century from a soil actinomycete, Streptomyces kasugaensis, its journey from a natural product to a valuable biochemical tool and agricultural pesticide is a testament to the power of microbial biodiscovery. This technical guide provides a comprehensive overview of the discovery of this compound, its microbial origin, detailed experimental protocols for its production and isolation, a thorough examination of its biosynthetic pathway, and a summary of key quantitative data.

Discovery and Origin

In 1965, a team of Japanese scientists led by Hamao Umezawa reported the discovery of a new antibiotic, which they named this compound. The producing microorganism, a novel species of the genus Streptomyces, was isolated from a soil sample collected at the Kasuga Shrine in Nara, Japan. This new species was aptly named Streptomyces kasugaensis.[1] The initial discovery highlighted this compound's potent inhibitory activity against Piricularia oryzae, the fungus responsible for rice blast disease, a major agricultural threat.[2] This finding paved the way for its development and widespread use as an effective and environmentally friendly agricultural fungicide.

The producing strain, Streptomyces kasugaensis, is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, known for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

Fermentative Production of this compound

The commercial production of this compound is achieved through submerged aerobic fermentation of Streptomyces kasugaensis. The process involves the cultivation of the bacterium in a nutrient-rich medium under controlled conditions to optimize the yield of the antibiotic.

Culture Media

Several media compositions have been reported for the cultivation of Streptomyces kasugaensis and the production of this compound. The choice of media components, particularly carbon and nitrogen sources, significantly influences cell growth and antibiotic yield.

Table 1: Exemplary Fermentation Media for this compound Production

| Component | Concentration (g/L) | Reference |

| Seed Culture Medium (YM Broth) | [3] | |

| Glucose | 10 | [3] |

| Peptone | 5 | [3] |

| Yeast Extract | 3 | [3] |

| Malt Extract | 3 | [3] |

| Production Medium 1 | [3] | |

| Maltose | 10 | [3] |

| Glycine | 4.5 | [3] |

| K2HPO4:KH2PO4 (7:3 mixture) | 0.25 | [3] |

| NaCl | 1 | [3] |

| CaCl2 | 0.1 | [3] |

| Trace Mineral Salt Solution | 20 mL | [3] |

| Production Medium 2 | [4] | |

| Corn Starch | 20 | [4] |

| Bean Cake Powder | 45 | [4] |

| Sodium Chloride | 2.5 | [4] |

| Monopotassium Phosphate | 0.2 | [4] |

| Soybean Oil | 12 mL/L | [4] |

| Amylase | 0.1 | [4] |

Experimental Protocol: Fermentation of Streptomyces kasugaensis

This protocol outlines a general procedure for the laboratory-scale production of this compound based on published methods.

1. Seed Culture Preparation:

-

Inoculate a loopful of Streptomyces kasugaensis spores or mycelia from a stock culture into a flask containing sterile YM broth.

-

Incubate the flask at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours until a dense culture is obtained.

2. Production Culture:

-

Transfer the seed culture (typically 5-10% v/v) into a larger flask or a fermenter containing the production medium.

-

Maintain the fermentation under aerobic conditions (e.g., by vigorous shaking or sparging with sterile air) at 28-30°C.

-

Monitor the pH of the culture. For optimal production, a pH shock can be applied where the pH is lowered to an acidic range (e.g., 4.5-5.5) for a period (e.g., 24 hours) before returning to a neutral pH.

3. Monitoring Production:

-

Periodically withdraw samples from the culture to measure cell growth (e.g., by dry cell weight) and this compound concentration.

-

This compound concentration can be determined using methods such as high-performance liquid chromatography (HPLC) or a bioassay against a susceptible organism like Piricularia oryzae.

Isolation and Purification of this compound

This compound is a water-soluble, basic compound. Its purification from the fermentation broth typically involves ion-exchange chromatography.

Experimental Protocol: Isolation and Purification

This protocol provides a general framework for the purification of this compound. Optimization of specific parameters may be required.

1. Removal of Mycelia:

-

After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. The supernatant contains the dissolved this compound.

2. Cation-Exchange Chromatography:

-

Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with an appropriate acid (e.g., HCl).

-

Load the acidified supernatant onto a strong cation-exchange resin column (e.g., Dowex 50W X8, H+ form).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound this compound using a suitable basic buffer, such as aqueous ammonia (B1221849) (e.g., 0.5 N NH4OH).

3. Further Purification (Optional):

-

The eluted fractions containing this compound can be further purified by additional chromatographic steps, such as anion-exchange chromatography (after adjusting the pH) or size-exclusion chromatography, if necessary.

4. Concentration and Crystallization:

-

Pool the fractions containing pure this compound and concentrate them under reduced pressure.

-

The concentrated solution can be lyophilized to obtain this compound as a powder.

-

Crystallization can be achieved from a suitable solvent system (e.g., aqueous ethanol) to obtain crystalline this compound hydrochloride.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces kasugaensis is a complex process involving a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This cluster, often referred to as the kas cluster, encodes the enzymes responsible for the synthesis of the three main structural components of this compound—kasugamine (B1673303), D-chiro-inositol, and the amidine group—and their subsequent assembly.

The this compound Biosynthetic Gene Cluster

The kas gene cluster contains a series of open reading frames (ORFs) whose products catalyze the various enzymatic steps in the biosynthetic pathway. The functions of several of these genes have been elucidated through genetic and biochemical studies.

Table 2: Key Genes in the this compound Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function | Reference |

| kasQ | UDP-N-acetylglucosamine 2-epimerase (initiates kasugamine biosynthesis) | [5] |

| kasD | NDP-glucose 4,6-dehydratase | [6] |

| kasJ | Similar to NADH:N-amidino-scyllo-inosamine oxidoreductase | [7] |

| kasT | Pathway-specific regulatory protein | [7] |

| kasN | Similar to D-amino acid oxidase | [3] |

| kasP | Similar to F420-dependent H4MPT reductase | [3] |

| kasR | Similar to NDP-hexose 3,4-dehydratase | [3] |

| kasKLM | Transporter genes | [7] |

Proposed Biosynthetic Pathway

The biosynthesis of this compound is thought to proceed through the separate synthesis of its constituent moieties, followed by their assembly.

1. Biosynthesis of the Kasugamine Moiety:

-

The biosynthesis of the unique aminosugar, kasugamine, is initiated by the enzyme KasQ.[5]

-

KasQ is a UDP-N-acetylglucosamine 2-epimerase that converts UDP-GlcNAc into UDP-N-acetylmannosamine (UDP-ManNAc), a key precursor.[5]

-

Subsequent steps involving other kas enzymes are proposed to modify this precursor through a series of reactions including dehydration, amination, and reduction to form the final kasugamine structure.

2. Biosynthesis of the D-chiro-Inositol Moiety:

-

The D-chiro-inositol component is believed to be derived from glucose-6-phosphate via myo-inositol.

-

The conversion of myo-inositol to D-chiro-inositol likely involves an epimerase. The specific enzyme from the kas cluster responsible for this step is yet to be definitively identified.

3. Assembly and Final Modifications:

-

The kasugamine and D-chiro-inositol moieties are then glycosidically linked.

-

The final step involves the addition of the carboxyformimidoyl group to the 4'-amino group of the kasugamine moiety.

Below is a diagram illustrating the proposed initial steps in the biosynthesis of the kasugamine precursor.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. DNA sequencing and transcriptional analysis of the this compound biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107815478B - Method for producing this compound by fermenting streptomyces aureofaciens BJX007 - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and Characterization of this compound Biosynthetic Genes from Streptomyces kasugaensis KACC 20262 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 7. kasT gene of Streptomyces kasugaensis M338-M1 encodes a DNA-binding protein which binds to intergenic region of kasU-kasJ in the this compound biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Kasugamycin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin (B1663007) is a vital aminoglycoside antibiotic, produced by Streptomyces kasugaensis, with a long history of use in agriculture as a potent antifungal agent, particularly against rice blast disease.[1][2] Its unique chemical structure, comprising D-chiro-inositol, the unusual amino sugar kasugamine (B1673303), and a glycine (B1666218) imine moiety, has intrigued scientists for decades.[1] The elucidation of its biosynthetic gene cluster (BGC) has not only provided fundamental insights into the intricate enzymatic machinery responsible for its production but has also paved the way for targeted genetic engineering strategies to enhance its yield and generate novel derivatives. This technical guide provides an in-depth overview of the this compound BGC, the functions of its constituent genes, quantitative data on its production, and detailed experimental protocols for its study.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound (KSM) BGC in Streptomyces kasugaensis is a contiguous stretch of DNA containing all the necessary genetic information for the synthesis, regulation, and transport of the antibiotic. Sequencing efforts have identified a core set of biosynthetic genes, alongside regulatory and resistance genes.[1][3][4]

Core Biosynthetic Genes

The synthesis of the kasugamine and D-chiro-inositol moieties, and their subsequent linkage, is orchestrated by a series of enzymes encoded within the BGC. The functions of several key biosynthetic genes have been proposed based on homology analysis and biochemical characterization.[1][3][4]

| Gene | Proposed Function | EC Number (if available) |

| kasA | Aminotransferase | 2.6.1.- |

| kasD | dNDP-glucose 4,6-dehydratase | 4.2.1.46 |

| kasJ | NADH:N-amidino-scyllo-inosamine oxidoreductase | 1.1.1.- |

| kasN | D-amino acid oxidase | 1.4.3.3 |

| kasO | Putative glycosyltransferase | 2.4.1.- |

| kasP | F420-dependent reductase | 1.5.99.- |

| kasQ | UDP-N-acetylglucosamine 2-epimerase | 5.1.3.14 |

| kasR | NDP-hexose 3,4-dehydratase | 4.2.1.- |

| kasU | Sugar biosynthesis-related protein | - |

Regulatory and Resistance Genes

The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins. Additionally, the producer organism must protect itself from the antibiotic's activity, a function carried out by resistance genes.[3][4][5]

| Gene | Proposed Function |

| kasT | Pathway-specific transcriptional activator (SARP family) |

| kasV | Transcriptional regulator (MerR family) |

| kasW | Sensor histidine kinase (Two-component system) |

| kasX | Response regulator (Two-component system) |

| kasS | Isoprenylcysteine carboxyl methyltransferase-like protein |

| kasF | N-acetyltransferase (resistance) |

| kasH | N-acetyltransferase (resistance) |

Quantitative Data on this compound Production

Genetic manipulation of the regulatory genes within the KSM BGC has been shown to significantly impact production titers. The following table summarizes key findings from studies aimed at improving this compound yield.

| Strain | Genetic Modification | Effect on KSM Production | Production Titer (g/L) | Reference |

| S. kasugaensis BCRC12349 | Overexpression of kasT | 186% increase | - | [4] |

| S. kasugaensis BCRC12349 | Deletion of kasW | 12% increase | 0.68 to 0.76 | |

| S. kasugaensis BCRC12349 | Deletion of kasX | 19% increase | - | [4] |

| S. kasugaensis BCRC12349 | Deletion of kasV | 194% increase | - | [4] |

| S. kasugaensis BCRC12349 | Deletion of kasS | 22% increase | - | [4] |

| S. microaureus XM301 | Deletion of kasW/X | 58% increase | 6.0 to 9.5 | [4][6] |

| S. aureofaciens BJX007 | Wild-type | High producer | 25 | [7] |

| S. aureofaciens BJX007 | With surfactant | Increased yield | 28 | [7] |

Enzyme Kinetics

Biochemical characterization of the biosynthetic enzymes is crucial for understanding the catalytic mechanisms and for potential applications in biocatalysis. To date, kinetic parameters have been reported for KasQ.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

| KasQ | UDP-GlcNAc | 40.28 | 1.33 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthetic gene cluster.

Quantitative Real-Time PCR (qRT-PCR) for kas Gene Expression Analysis

This protocol allows for the quantification of the transcript levels of the kas genes, providing insights into the regulatory effects of genetic modifications.

a. RNA Extraction from Streptomyces

-

Harvest Streptomyces mycelia from a 24-hour liquid culture by centrifugation.

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Isolate total RNA using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase I digestion step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

b. cDNA Synthesis

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with random hexamer primers.

-

Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination.

c. qPCR Reaction

-

Prepare the qPCR reaction mix in a 10 µL final volume:

-

5 µL 2x SYBR Green PCR Master Mix

-

0.5 µL each of forward and reverse primers (10 µM stock)

-

1 µL of diluted cDNA template (corresponding to 25 ng of initial RNA)

-

3 µL nuclease-free water

-

-

Use primers designed to amplify a ~150 bp fragment of the target kas gene and a housekeeping gene (e.g., hrdB) for normalization.

-

Perform the qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Perform a melt curve analysis to verify the specificity of the amplification products.

-

Calculate the relative gene expression using the 2-ΔΔCt method.[8]

Electrophoretic Mobility Shift Assay (EMSA) for KasT-DNA Binding

This assay is used to demonstrate the direct binding of the transcriptional regulator KasT to the promoter regions of its target genes.[4][5]

a. Probe Preparation

-

Synthesize complementary single-stranded DNA oligonucleotides corresponding to the putative KasT binding site in the intergenic region of kasU-kasJ.[5]

-

Label one oligonucleotide at the 5' end with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

b. Binding Reaction

-

Prepare the binding reaction in a 20 µL final volume:

-

4 µL 5x Binding Buffer (e.g., 250 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM DTT, 2.5 mM EDTA, 50% glycerol)

-

2 µL of purified His-tagged KasT protein (concentration to be optimized)

-

1 µL of labeled probe (e.g., 50 fmol)

-

1 µL of a non-specific competitor DNA (e.g., poly(dI-dC))

-

Adjust volume to 20 µL with nuclease-free water.

-

-

For competition assays, add a 50-100 fold molar excess of unlabeled probe to a separate reaction.

-

Incubate the reactions at room temperature for 20-30 minutes.

c. Electrophoresis and Detection

-

Load the samples onto a native 6% polyacrylamide gel in 0.5x TBE buffer.

-

Run the gel at 100-150V at 4°C until the loading dye has migrated sufficiently.

-

Transfer the DNA from the gel to a nylon membrane and detect the labeled probe according to the manufacturer's instructions for the specific label used. A shifted band, which is diminished in the presence of the unlabeled competitor, indicates specific binding of KasT to the DNA probe.

Heterologous Expression and Purification of His-tagged Kas Enzymes

This protocol describes the production and purification of a Kas enzyme from E. coli for subsequent biochemical characterization.

a. Cloning and Expression

-

Amplify the coding sequence of the target kas gene from S. kasugaensis genomic DNA by PCR.

-

Clone the PCR product into an E. coli expression vector containing an N-terminal His6-tag (e.g., pET-28a(+)).

-

Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 1 L culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for a further 16-20 hours at 18°C.

b. Purification

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Enzymatic Assay for KasQ (UDP-N-acetylglucosamine 2-epimerase)

This assay measures the activity of KasQ by monitoring the conversion of UDP-GlcNAc to UDP-ManNAc.[1]

a. Reaction Setup

-

Prepare a 100 µL reaction mixture containing:

-

25 mM Tris-HCl, pH 8.0

-

1 mM MgCl2

-

Various concentrations of UDP-GlcNAc (e.g., 0.25 to 1.5 mM) for kinetic analysis

-

0.1 mg of purified KasQ enzyme

-

-

Incubate the reaction at 37°C.

b. Analysis

-

Stop the reaction at different time points (e.g., 10 to 240 minutes) by adding an equal volume of chloroform.

-

Analyze the aqueous phase by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (UDP-GlcNAc) and product (UDP-ManNAc).

-

Calculate the initial reaction velocity from the rate of product formation or substrate consumption.

-

Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

The regulation of this compound biosynthesis is complex, involving a pathway-specific activator and several other regulatory proteins that likely respond to environmental and cellular signals.

This compound Biosynthetic Pathway

The biosynthesis of this compound is initiated by the epimerization of UDP-GlcNAc to UDP-ManNAc by the enzyme KasQ.[1] This is the first committed step towards the formation of the kasugamine moiety. The subsequent steps involve a series of enzymatic modifications, including dehydration, transamination, and glycosylation, to assemble the final this compound molecule.

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Cascade of this compound Biosynthesis

The expression of the this compound biosynthetic genes is primarily controlled by the pathway-specific activator KasT.[5] The activity of KasT is likely modulated by other regulatory proteins, such as the KasW/KasX two-component system and the MerR-like regulator KasV, which act as negative regulators of this compound production.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Heterologous production of this compound, an aminoglycoside antibiotic from Streptomyces kasugaensis, in Streptomyces lividans and Rhodococcus erythropolis L-88 by constitutive expression of the biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DNA sequencing and transcriptional analysis of the this compound biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kasT gene of Streptomyces kasugaensis M338-M1 encodes a DNA-binding protein which binds to intergenic region of kasU-kasJ in the this compound biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN107815478B - Method for producing this compound by fermenting streptomyces aureofaciens BJX007 - Google Patents [patents.google.com]

- 8. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Blueprint of a Potent Ribosome Inhibitor: A Technical Guide to the Structure-Activity Relationship of Kasugamycin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin (B1663007), an aminoglycoside antibiotic produced by Streptomyces kasugaensis, stands as a critical agent in agriculture for its potent activity against fungal and bacterial plant pathogens, most notably Pyricularia oryzae, the causative agent of rice blast disease. Its unique mode of action, targeting the initiation of protein synthesis at the ribosomal level, has spurred interest in its potential as a lead compound for the development of novel antimicrobial agents. This in-depth technical guide delineates the structure-activity relationship (SAR) of this compound and its synthetic and semi-synthetic analogs. We will explore the core structural motifs essential for its biological activity, the impact of modifications on its potency, and the molecular basis of its interaction with the bacterial ribosome. This guide also provides detailed experimental protocols for the synthesis and evaluation of this compound analogs and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of this important natural product.

Introduction

Discovered in 1965, this compound is an aminoglycoside antibiotic with a distinct chemical architecture and biological activity profile.[1] Unlike many other aminoglycosides that cause widespread misreading of the genetic code, this compound exhibits a more specific inhibition of translation initiation, contributing to its relatively low toxicity in plants and animals.[2] The core structure of this compound consists of two key moieties: the aminosugar, kasugamine (B1673303), and an inositol (B14025) derivative, D-chiro-inositol, linked by a glycosidic bond. The kasugamine component is further functionalized with a unique carboxyformimidoyl group. Understanding the contribution of each of these structural features to the overall biological activity is paramount for the rational design of novel this compound analogs with improved efficacy, expanded spectrum of activity, and the ability to overcome resistance.

Mechanism of Action: A Precise Interference with Translation Initiation

This compound exerts its antimicrobial effect by binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery. This binding event directly interferes with the initiation of translation, a critical step in the production of proteins essential for bacterial survival.

The binding site of this compound is located within the mRNA path on the 30S subunit, near the P- and E-sites.[3] This strategic positioning allows it to sterically hinder the placement of the initiator fMet-tRNAfMet in the P-site, thereby preventing the formation of the 70S initiation complex.[2] The interaction is stabilized by hydrogen bonds between the drug molecule and specific nucleotides of the 16S rRNA.

Structure-Activity Relationship of this compound and its Analogs

The Kasugamine Moiety: The Core Pharmacophore

The kasugamine sugar is the cornerstone of this compound's biological activity. Modifications to this part of the molecule generally have a profound impact on its potency.

-

The 2- and 4-Amino Groups: The presence and stereochemistry of the amino groups at the C-2 and C-4 positions are critical. These groups are believed to be involved in key interactions with the ribosomal RNA. Analogs lacking these amino groups or with altered stereochemistry often exhibit significantly reduced or no activity. For related aminoglycosides like kanamycin, the amino functions at the 6' and 2' positions are particularly important for activity.[4]

-

The Carboxyformimidoyl Group: This unique functional group at the 4-amino position is a key determinant of this compound's potency. Its removal or replacement with simpler acyl groups often leads to a decrease in antifungal activity.

The D-chiro-Inositol Moiety: The Anchoring Unit

The inositol ring serves as the aglycone and is crucial for the correct presentation of the kasugamine moiety to its ribosomal target. Modifications to the hydroxyl groups on the inositol ring can influence the binding affinity and overall activity.

The Glycosidic Linkage

The α-glycosidic linkage between kasugamine and D-chiro-inositol is essential for maintaining the correct three-dimensional structure of the molecule required for binding to the ribosome.

Quantitative Data on this compound Activity

While specific SAR data for a series of analogs is sparse, the following table summarizes the reported Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms, highlighting its spectrum of activity.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Clinical Isolates | 125 - 250 | [2] |

| Pyricularia oryzae | - | <20 | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs against various microorganisms can be determined using the broth microdilution method.

Materials:

-

This compound or analog stock solution (e.g., 1 mg/mL in sterile water)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi)

-

Bacterial or fungal culture in logarithmic growth phase

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 105 CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate broth to achieve a range of desired concentrations.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

General Workflow for Synthesis and Evaluation of this compound Analogs

The development of novel this compound analogs follows a structured workflow from chemical synthesis to biological evaluation.

Mechanisms of Resistance

Resistance to this compound can emerge through several mechanisms, with the most common being the modification of its ribosomal target.

-

Modification of 16S rRNA: Mutations in the gene ksgA, which encodes a 16S rRNA methyltransferase, can lead to resistance. This enzyme is responsible for the dimethylation of two adjacent adenosine (B11128) residues (A1518 and A1519) in the 16S rRNA. The absence of these methyl groups is thought to induce a conformational change in the ribosome that reduces the binding affinity of this compound.

-

Efflux Pumps: While less common, active efflux of the drug out of the bacterial cell can also contribute to reduced susceptibility.

Conclusion

This compound remains a valuable tool in agriculture and a fascinating subject of scientific inquiry. Its precise mechanism of action, targeting the initiation of protein synthesis, offers a promising scaffold for the development of new antimicrobial agents. While a comprehensive quantitative structure-activity relationship for a wide range of analogs is yet to be fully established in publicly accessible literature, the foundational knowledge of the critical roles of the kasugamine moiety, its amino and carboxyformimidoyl groups, and the overall molecular architecture provides a strong basis for future drug design and optimization efforts. Further research focused on the systematic synthesis and evaluation of this compound analogs is crucial to unlock the full potential of this unique aminoglycoside and to develop novel therapeutics to combat the growing threat of antimicrobial resistance.

References

Kasugamycin: A Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic traditionally known for its role in inhibiting protein synthesis in microbes, has emerged as a potent competitive inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases.[1][2][3][4][5] This technical guide provides an in-depth analysis of this compound's inhibitory action on GH18 chitinases from diverse organisms, including bacteria, insects, and humans.[1][2][3] We present a comprehensive summary of the quantitative inhibition data, detailed experimental protocols for assessing chitinase (B1577495) inhibition, and visual representations of the underlying molecular mechanisms and signaling pathways. This document serves as a critical resource for researchers exploring the therapeutic and agrochemical potential of this compound and its derivatives as chitinase inhibitors.

Introduction to GH18 Chitinases and the Role of this compound

Glycoside Hydrolase Family 18 (GH18) chitinases (EC 3.2.1.14) are a ubiquitous class of enzymes that catalyze the hydrolysis of chitin, a polymer of β-1,4-linked N-acetyl-D-glucosamine (GlcNAc).[1][2] Chitin is a fundamental structural component of fungal cell walls and the exoskeletons of insects.[1][6] Consequently, GH18 chitinases play crucial roles in various biological processes, including fungal growth and pathogenesis, insect molting, and immune responses in organisms that lack chitin, such as plants and mammals.[1][2][6][7] The essential functions of these enzymes in pathogens and pests make them attractive targets for the development of novel fungicides, insecticides, and therapeutic agents for human diseases involving aberrant chitinase activity.[1][8][9][10]

This compound, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, was initially identified for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][11][12][13] However, recent research has unveiled a novel and significant function of this compound as a competitive inhibitor of GH18 chitinases.[1][2][3][4] This discovery has broadened the potential applications of this compound, particularly in agriculture for controlling fungal diseases and in medicine for treating conditions like pulmonary fibrosis where human chitinase 1 (CHIT1) activity is implicated.[8][9][11][14][15]

Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against a range of GH18 chitinases from different species. The inhibitory constants (Kᵢ) and dissociation constants (Kₔ) have been determined for several of these enzymes, highlighting the varying degrees of affinity. The quantitative data from key studies are summarized in the tables below for ease of comparison.

Table 1: Inhibitory Activity (Kᵢ) of this compound against Various GH18 Chitinases [1]

| Enzyme | Source Organism | Kᵢ (μM) |

| HsCht | Homo sapiens | 0.25 |

| AMCase | Homo sapiens | 29.00 |

| OfChtI | Ostrinia furnacalis (Insect) | 1.20 |

| OfChi-h | Ostrinia furnacalis (Insect) | 2.50 |

| SmChiA | Serratia marcescens (Bacterium) | 15.00 |

| HsCht (in 1.0 M NaCl) | Homo sapiens | 1.62 |

Table 2: Binding Affinity (Kₔ) of this compound to Various GH18 Chitinases [1]

| Enzyme | Source Organism | Kₔ (μM) |

| HsCht | Homo sapiens | 0.92 |

| AMCase | Homo sapiens | 34.11 |

| OfChtI | Ostrinia furnacalis (Insect) | 2.58 |

| OfChi-h | Ostrinia furnacalis (Insect) | 4.67 |

| SmChiA | Serratia marcescens (Bacterium) | 21.34 |

Mechanism of Inhibition

This compound acts as a competitive inhibitor, binding to the substrate-binding cleft of GH18 chitinases in a manner that mimics the substrate.[1][2][3] The inhibitory mechanism is primarily driven by a crucial electrostatic interaction between the amino group of this compound and the carboxyl group of a conserved aspartate residue within the catalytic triad (B1167595) of the enzyme.[1][2][3] This interaction is vital for the potent inhibitory activity, as demonstrated by the six-fold increase in the Kᵢ value for human chitinase (HsCht) in the presence of high salt concentrations, which weakens electrostatic forces.[1]

In addition to this key electrostatic interaction, the binding of this compound is stabilized by several hydrogen bonds and CH-π interactions with aromatic residues, such as tryptophan, lining the substrate-binding cleft.[1][3] Specifically, the methylkasugaminide moiety of this compound occupies the -1 subsite, while the D-inositol moiety resides in the -2 subsite of the enzyme's active site.[1]

Figure 1. Mechanism of this compound inhibition of GH18 chitinase.

Experimental Protocols

Chitinase Inhibition Assay (Fluorometric)

This protocol is adapted from studies investigating the inhibitory effects of this compound on GH18 chitinases.[1][2]

Materials:

-

GH18 chitinase enzyme (e.g., HsCht, AMCase)

-

This compound (inhibitor)

-

Fluorogenic substrate: 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside [4-MU-(GlcNAc)₂] or 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside [4MU-NAG3]

-

Assay Buffer: 20 mM sodium phosphate (B84403) buffer (pH adjusted based on the optimal pH for the specific chitinase, e.g., pH 6.0 for HsCht, pH 5.2 for AMCase).[1][2]

-

Stop Solution: 0.5 M or 3 M Na₂CO₃ or Glycine-NaOH (pH 10.3).[1][16][17]

-

96-well microplate

-

Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 450-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add 2 µL of the this compound dilutions (or buffer for the control) to each well.

-

Add 20 nM of the chitinase enzyme to each well.

-

Pre-incubate the enzyme and inhibitor mixture at 30°C for a specified time.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 0.2 µM 4-MU-(GlcNAc)₂) to each well.

-

Incubate the reaction mixture at 30°C or 37°C for 30 minutes.[1][16][17]

-

Stop the reaction by adding an equal volume of the stop solution.

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a microplate reader.

-

Calculate the percentage of inhibition relative to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots.

Figure 2. Experimental workflow for the fluorometric chitinase inhibition assay.

Tryptophan Fluorescence Quenching Spectroscopy

This method is used to determine the binding affinity (Kₔ) of this compound to GH18 chitinases, which typically contain solvent-exposed tryptophan residues in their substrate-binding clefts.[1]

Materials:

-

GH18 chitinase enzyme

-

This compound

-

Assay Buffer (as described in 4.1)

-

Fluorometer or microplate reader with fluorescence scanning capabilities

Procedure:

-

Prepare a solution of the chitinase enzyme in the assay buffer.

-

Record the intrinsic tryptophan fluorescence emission spectrum (typically between 320 and 450 nm) with an excitation wavelength of 295 nm.

-

Titrate the enzyme solution with increasing concentrations of this compound.

-

After each addition of this compound, allow the mixture to equilibrate and then record the fluorescence spectrum.

-

Observe the quenching of the tryptophan fluorescence in a dose-dependent manner.

-

The equilibrium dissociation constant (Kₔ) can be calculated by fitting the fluorescence quenching data to an appropriate binding model.

This compound in Disease-Related Signaling Pathways

Recent studies have highlighted the therapeutic potential of this compound in human diseases, such as pulmonary fibrosis, by inhibiting human chitinase 1 (CHIT1).[8][9][16] CHIT1 is implicated in the pathogenesis of pulmonary fibrosis through its interaction with and regulation of the transforming growth factor-β (TGF-β) signaling pathway.[8][9][16] this compound has been shown to exert its antifibrotic effects, at least in part, by inhibiting the physical association between CHIT1 and TGF-β-associated protein 1 (TGFBRAP1).[8][16] This disruption interferes with downstream TGF-β signaling, which is a key driver of fibrosis.

Figure 3. This compound's role in the CHIT1-mediated TGF-β signaling pathway.

Conclusion and Future Directions

This compound has been unequivocally identified as a competitive inhibitor of GH18 chitinases, with a well-defined mechanism of action.[1][2][3] This discovery opens up new avenues for the development of this compound-based inhibitors for applications in agriculture and medicine. The quantitative data presented in this guide provide a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing the inhibitory potency and selectivity of this compound derivatives. Future research should focus on modifying the D-inositol moiety to enhance interactions within the -2 subsite of the substrate-binding cleft, which could lead to the development of more potent and specific GH18 chitinase inhibitors.[1][2] Furthermore, the elucidation of its role in complex signaling pathways, such as the TGF-β pathway, warrants further investigation to fully realize its therapeutic potential.

References

- 1. Discovery of this compound as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of this compound as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Genome-Wide Identification and Analysis of Chitinase GH18 Gene Family in Mycogone perniciosa [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. Crystallization and preliminary X-ray analysis of a chitinase from the fungal pathogen Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. polybluechem.com [polybluechem.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. What crops is this compound suitable for? Master these points to prevent bacterial diseases more thoroughly - Knowledge - Zhejiang Rayfull Chemicals Co., Ltd. [rayfull.net]

- 15. Kasu-B - this compound Fungicide, Systemic Bactericide & Fungicide [dhanuka.com]

- 16. This compound Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

The Role of the ksgA Gene in Kasugamycin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the ksgA gene plays in bacterial resistance to the aminoglycoside antibiotic, kasugamycin (B1663007). We will delve into the molecular mechanisms of KsgA function, the action of this compound, the genetic basis of resistance, and the experimental methodologies used to investigate these phenomena.

Executive Summary

This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis, primarily by interfering with translation initiation.[1][2] Resistance to this compound is frequently linked to the inactivation of the ksgA gene.[3][4] This gene encodes the highly conserved 16S rRNA dimethyltransferase, KsgA, which modifies two adjacent adenosine (B11128) residues (A1518 and A1519) in the 3' terminal helix of the 16S rRNA within the 30S ribosomal subunit.[3][4][5] The absence of this methylation in ksgA mutants alters the ribosomal structure, preventing this compound from effectively binding and inhibiting translation, thereby conferring a resistance phenotype. Understanding the interplay between KsgA, the ribosome, and this compound is crucial for the development of novel antimicrobial strategies and for combating the emergence of antibiotic resistance.

The KsgA Methyltransferase and its Function

The KsgA protein is a universally conserved enzyme found in bacteria, archaea, and eukaryotes, highlighting its fundamental role in ribosome biology.[6] Its primary function is to catalyze the dimethylation of two specific adenosine bases, A1518 and A1519, in the hairpin loop of helix 45 of the 16S rRNA.[5][6] This post-transcriptional modification is a late-stage event in the maturation of the 30S ribosomal subunit. The presence of these dimethyl groups is important for the proper folding and stability of the 3' end of the 16S rRNA, which in turn influences the overall structure and function of the ribosome.[5] While not essential for viability in many bacteria, the absence of KsgA activity can lead to pleiotropic effects, including cold sensitivity and, most notably, resistance to this compound.[6]

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting the initiation of protein synthesis.[1][2] Structural studies have revealed that this compound binds to a pocket within the 30S ribosomal subunit, in proximity to the P-site. This binding sterically hinders the placement of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex. The interaction of this compound with the ribosome is sensitive to the methylation status of the 16S rRNA.

The Molecular Basis of this compound Resistance via ksgA

The primary mechanism of this compound resistance mediated by ksgA is the loss of its methyltransferase activity. Mutations in the ksgA gene, which can include point mutations, deletions, insertions, and frameshifts, lead to a non-functional or absent KsgA protein.[1] Consequently, the A1518 and A1519 residues of the 16S rRNA are not dimethylated. This lack of modification induces a conformational change in the 3' terminal region of the 16S rRNA, which is critical for the this compound binding pocket. This altered ribosomal structure reduces the binding affinity of this compound, rendering the ribosome, and therefore the bacterium, resistant to the antibiotic's inhibitory effects.

It is noteworthy that inactivation of ksgA typically confers a modest level of this compound resistance. However, the presence of a ksgA mutation can significantly increase the frequency at which high-level this compound resistance mutations arise.[3][4][7]

Quantitative Data on this compound Resistance

The level of resistance to this compound conferred by ksgA mutations varies between bacterial species. The following tables summarize key quantitative data from the literature.

| Bacterial Species | Strain | Genotype | This compound MIC (µg/mL) | Fold Increase in MIC | Reference |

| Escherichia coli | BW25113 | Wild-type | - | - | [8] |

| KO-845 | ksgA mutant | - | >200-500 | [8] | |

| Bacillus subtilis | 168 | Wild-type | - | - | [8] |

| KO-847 | ksgA mutant | - | >110 | [8] | |

| Salmonella enteritidis | WT | Wild-type | 100 | - | [9] |

| ksgA::Tn5 | ksgA mutant | 500 | 5 | [9] | |

| Complemented | ksgA::Tn5 pACYC184-ksgA | 150 | 1.5 | [9] | |

| Neisseria gonorrhoeae | FA1090 | Wild-type | 30 | - | [1][2] |

| Clinical Isolates | Susceptible | 30 | - | [1][2] | |

| Clinical Isolates | Somewhat Sensitive | 60-100 | 2-3.3 | [1][2] | |

| Clinical Isolates | Resistant | 200 | 6.7 | [1][2] |

| Bacterial Species | Strain | Genotype | Frequency of Spontaneous High-Level this compound Resistance | Reference |

| Bacillus subtilis | rrnO | ksgA+ | Low | [3][4][7] |

| rrnO | ksgA mutant | 10⁻⁶ | [3][4][7] | |

| Neisseria gonorrhoeae | FA1090 | ksgA+ | <4.4 x 10⁻⁶ | [1][2] |

Visualizing the Pathways and Processes

KsgA-Mediated rRNA Methylation Pathway

Caption: KsgA binds to the 30S subunit and uses SAM to methylate A1518 and A1519 on the 16S rRNA.

Mechanism of this compound Action and Resistance

Caption: this compound inhibits translation in wild-type but not in ksgA mutant bacteria due to altered ribosome structure.

Experimental Workflow for Investigating ksgA-Mediated Resistance

Caption: Workflow for characterizing this compound resistance, from mutant isolation to data analysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterium.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 10 mg/mL. Filter-sterilize the solution through a 0.22 µm filter.

-

Preparation of 96-Well Plate: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution of this compound: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing this compound and to a growth control well (containing no antibiotic). A sterility control well (containing only MHB) should also be included.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Sanger Sequencing of the ksgA Gene

This protocol describes the steps to amplify and sequence the ksgA gene to identify mutations.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and this compound-resistant bacterial strains using a commercial DNA extraction kit.

-

Primer Design: Design PCR primers that flank the entire coding sequence of the ksgA gene.

-

PCR Amplification: Perform PCR to amplify the ksgA gene from the extracted genomic DNA. A typical reaction includes the genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

-

PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase using a PCR purification kit.

-

Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers, a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

Capillary Electrophoresis: The products of the sequencing reaction are separated by size using capillary electrophoresis.

-

Sequence Analysis: The sequence data is collected and analyzed using sequencing analysis software. The ksgA sequence from the resistant mutant is aligned with the wild-type sequence to identify any mutations.

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. This protocol provides a general overview of its application to study the effect of this compound.

-

Cell Culture and Treatment: Grow bacterial cultures to mid-log phase. Treat one culture with a sub-inhibitory concentration of this compound, while another serves as an untreated control.

-

Harvesting and Lysis: Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Treatment: Treat the cell lysate with a nuclease (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes.

-

Ribosome Monosome Isolation: Isolate the 70S monosomes, which contain the ribosome-protected mRNA fragments (footprints), by sucrose (B13894) density gradient ultracentrifugation.

-

RNA Extraction: Extract the mRNA footprints from the isolated monosomes.

-

Library Preparation: Prepare a sequencing library from the mRNA footprints. This involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, and PCR amplification.

-

Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the bacterial genome to determine the density of ribosomes on each transcript. Compare the ribosome profiles of the this compound-treated and untreated samples to identify changes in translation initiation and elongation.

Conclusion

The ksgA gene is a key determinant of this compound susceptibility in a wide range of bacteria. Its inactivation through mutation leads to a lack of 16S rRNA methylation, altering the ribosomal structure and preventing the antibiotic from inhibiting protein synthesis. The study of ksgA-mediated resistance provides valuable insights into ribosome function, antibiotic action, and the evolution of drug resistance. The experimental approaches detailed in this guide are fundamental tools for researchers and drug development professionals working to understand and overcome the challenge of antibiotic resistance.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. ksgA mutations confer resistance to this compound in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Inactivation of KsgA, a 16S rRNA methyltransferase, causes vigorous emergence of mutants with high-level this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 16S rRNA methyltransferase KsgA contributes to oxidative stress and antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KsgA facilitates ribosomal small subunit maturation by proofreading a key structural lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Environmental Degradation of Kasugamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of Kasugamycin (B1663007), a crucial aminoglycoside antibiotic used in agriculture. Understanding its fate in the environment is paramount for assessing its ecological impact and ensuring its sustainable use. This document synthesizes available data on the biodegradation, photodegradation, and hydrolysis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Executive Summary

This compound undergoes environmental degradation primarily through microbial action in soil and water. Hydrolysis and photodegradation are generally considered minor degradation pathways under typical environmental conditions. The main degradation products identified are Kasugamycinic acid and Kasuganobiosamine. The persistence of this compound in the environment varies depending on factors such as soil type, microbial activity, pH, and temperature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its environmental mobility, distribution, and susceptibility to various degradation processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅N₃O₉ | [1] |

| Molecular Weight | 379.36 g/mol | [1] |

| Water Solubility | 228 g/L (pH 7, 25 °C) | [1] |

| Vapor Pressure | <1.3 x 10⁻⁴ mm Hg (25 °C) | [1] |

| log Kow (Octanol-Water Partition Coefficient) | -5.75 | [1] |

| pKa | pKa₁ = 3.23 (carboxylic acid), pKa₂ = 7.73 (primary amine), pKa₃ = 11.0 (secondary amine) | [1] |

Environmental Degradation Pathways

The environmental degradation of this compound can be categorized into three main pathways: biodegradation, hydrolysis, and photodegradation.

Biodegradation

Biodegradation by soil and aquatic microorganisms is the primary route of dissipation for this compound in the environment[2]. Both aerobic and anaerobic degradation have been observed, with aerobic processes generally proceeding at a faster rate[2].

Under aerobic conditions in soil, this compound is metabolized by microorganisms into its major metabolites, Kasugamycinic acid and, to a lesser extent, Kasuganobiosamine[3]. The degradation follows first-order kinetics[4].

A proposed pathway for the aerobic biodegradation of this compound is presented below. The initial step is believed to be the hydrolysis of the glycosidic bond, followed by further degradation of the resulting components.

In the absence of oxygen, this compound also undergoes microbial degradation, although typically at a slower rate than aerobic degradation[2]. The degradation products under anaerobic conditions are similar to those observed in aerobic environments, primarily Kasugamycinic acid and Kasuganobiosamine[3].

Hydrolysis

The hydrolysis of this compound is pH-dependent. It is relatively stable in acidic to neutral conditions but degrades more rapidly under alkaline conditions[2].

The proposed hydrolysis of this compound involves the cleavage of the glycosidic bond, separating the kasugamine (B1673303) and D-chiro-inositol moieties.

Photodegradation

Direct photodegradation of this compound in the environment is considered a minor degradation pathway as it does not significantly absorb light at wavelengths above 290 nm[1]. However, indirect photodegradation in the presence of photosensitizers may contribute to its degradation to a limited extent.

Quantitative Data on Degradation

The rate of this compound degradation is often expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

Table 2: Half-life of this compound in Soil

| Condition | Half-life (days) | Reference |

| Aerobic | 43 - 73 | [2] |

| Field Dissipation | 5.7 - 12.3 | [2] |

| Chilli and Soil | 2.76 - 3.91 | [4] |

Table 3: Half-life of this compound in Water/Sediment Systems

| System | Condition | Half-life (days) | Reference |

| Water | Aerobic | 7 | [2] |

| Sediment | Aerobic | 108 | [2] |

| Water | Anaerobic | 32 | [2] |

| Sediment | Anaerobic | 141 | [2] |

Table 4: Hydrolysis Half-life of this compound

| pH | Temperature (°C) | Half-life (days) | Reference |

| Acidic | Not specified | 462 - 630 | [2] |

| 7 | Not specified | 80 | [2] |

| 11 | Not specified | 11.4 | [2] |

Experimental Protocols

Detailed experimental protocols for studying the environmental degradation of this compound are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies based on OECD guidelines and specific analytical procedures reported in the literature.

Aerobic Soil Metabolism (adapted from OECD 307)

This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil (e.g., <2 mm) and precondition it to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and temperature (e.g., 20 ± 2 °C) for several days.

-

Test Substance Application: Prepare a stock solution of ¹⁴C-labeled this compound. Apply the solution evenly to the soil samples at a concentration relevant to the recommended field application rate.

-

Incubation: Place the treated soil samples in flow-through incubation systems or biometer flasks. Maintain the samples in the dark at a constant temperature (e.g., 20 ± 2 °C). A continuous flow of humidified, carbon dioxide-free air is passed through the samples to maintain aerobic conditions.

-

Sampling: Collect duplicate or triplicate soil samples at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract the soil samples with a suitable solvent system (e.g., methanol/water mixture) to recover this compound and its degradation products[5].

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites[6]. Radioactivity in the extracts can be determined by Liquid Scintillation Counting (LSC).

-

Trapping of Volatiles: Pass the effluent air from the incubation systems through traps containing solutions (e.g., ethylene (B1197577) glycol and sodium hydroxide) to capture volatile organic compounds and ¹⁴CO₂. Analyze the trapping solutions for radioactivity to determine the extent of mineralization.

Hydrolysis as a Function of pH (adapted from OECD 111)

This study evaluates the abiotic degradation of this compound in aqueous solutions at different pH levels.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution in sterile, sealed containers.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).

-

Sampling: Collect aliquots from each solution at various time points.

-

Analysis: Analyze the samples directly by LC-MS/MS to determine the concentration of this compound remaining[6].

Aqueous Photodegradation (adapted from OECD 316)

This study investigates the degradation of this compound in water when exposed to light.

Methodology:

-

Preparation of Test Solution: Prepare a sterile, buffered aqueous solution of this compound.

-

Irradiation: Place the solution in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature (e.g., 25 ± 1 °C).

-

Dark Control: Prepare identical samples and keep them in the dark under the same temperature conditions to serve as controls.

-

Sampling: Take samples from both the irradiated and dark control solutions at selected time intervals.

-

Analysis: Analyze the samples by LC-MS/MS to measure the concentration of this compound[6].

Conclusion

The environmental degradation of this compound is a complex process dominated by microbial activity in soil and water. While hydrolysis and photodegradation play a lesser role, they can contribute to its overall dissipation under specific environmental conditions. The primary degradation products, Kasugamycinic acid and Kasuganobiosamine, are generally considered to be of lower concern. Further research is warranted to fully elucidate the intermediate steps in the degradation pathways and to assess the environmental fate of the degradation products under a wider range of conditions. The methodologies outlined in this guide provide a framework for conducting robust and reliable studies on the environmental degradation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Analysis of antibiotic fungicide this compound in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Kasugamycin's Collateral Impact: An In-depth Technical Guide on Non-Target Microorganisms in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin (B1663007), an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is a widely utilized agricultural fungicide and bactericide. Its primary mode of action involves the inhibition of protein biosynthesis in target pathogens, making it effective against a range of plant diseases. However, the introduction of any bioactive compound into the environment raises concerns about its potential effects on non-target microorganisms, which are crucial for maintaining the ecological balance and biogeochemical cycles in soil and water. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on these microbial communities, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Effects on Aquatic Microbial Communities

The application of this compound in agricultural settings can lead to its entry into adjacent aquatic ecosystems through runoff and spray drift. Research into its effects on aquatic microorganisms reveals a dualistic nature: while it can inhibit the growth of some bacteria, it may also stimulate the proliferation of resistant species, leading to shifts in community structure.

Quantitative Data Summary: Aquatic Environment

| Parameter | Concentration | Observation | Study |

| Degradation | 168.4 mg/L | 34.1% degraded after 30 days in overlying water.[1] | Huang et al. (2010) |

| 1462.9 mg/L | 12.1% degraded after 30 days in overlying water.[1] | Huang et al. (2010) | |

| Bacterial Community | 168.4 mg/L & 1462.9 mg/L | Varied bacterial communities in treated microcosms; some species were eliminated while others were stimulated.[1][2] | Huang et al. (2010) |

| 168.4 mg/L & 1462.9 mg/L | Bacterial communities in treated sediment were more complex than in treated overlying water.[1] | Huang et al. (2010) |

Experimental Protocols: Aquatic Microcosm Study

A key study by Huang et al. (2010) provides valuable insights into the aquatic effects of this compound. The following is a summary of their experimental protocol:

1. Microcosm Setup:

-

Natural river sediment and overlying water were collected.

-

Microcosms were established and contaminated with this compound at two concentrations: 168.4 mg/L (representing 700 times the field application rate) and 1462.9 mg/L (representing 6000 times the field application rate).[1]

-

The microcosms were incubated for a 30-day period.

2. This compound Degradation Analysis:

-

Water samples were collected at regular intervals.

-

The concentration of this compound was determined using a suitable analytical method (details not fully specified in the abstract).

3. Bacterial Community Analysis:

-

Total DNA was extracted from both sediment and overlying water samples.

-

The 16S rDNA was amplified using polymerase chain reaction (PCR).

-

Denaturing Gradient Gel Electrophoresis (DGGE) was employed to separate the PCR products and visualize the bacterial community profiles.[1][2]

-

The DGGE profiles were analyzed, and Unweighted Pair-Group Method with Arithmetic mean (UPGMA) dendrograms were constructed to reveal the similarity between the bacterial communities in different treatments.[1]

Logical Workflow for Aquatic Microcosm Analysis

Caption: Workflow of an aquatic microcosm study to assess this compound's impact.

Effects on Soil Microbial Communities

This compound's persistence in soil, with a reported half-life of 43-73 days, necessitates a thorough understanding of its long-term effects on soil microbial ecosystems. Studies indicate that this compound can alter the diversity and enzymatic activities of soil microorganisms.

Quantitative Data Summary: Soil Environment

| Parameter | Treatment | Observation | Study |

| Bacterial Diversity (Chao1 Richness) | This compound | Significantly higher than other treatments (dazomet, fenaminosulf, and non-treated control).[3] | Wang et al. (2021) |

| Bacterial Diversity (Shannon Index) | This compound | Significantly higher than other treatments.[3] | Wang et al. (2021) |

| Fungal Diversity (Chao1 Richness) | This compound | Significantly higher than other treatments.[3] | Wang et al. (2021) |

| Fungal Diversity (Shannon Index) | This compound | Significantly higher than other treatments.[3] | Wang et al. (2021) |

| Urease Activity | This compound | Significantly restrained after application.[4] | Wang et al. (2021) |

| Sucrase Activity | This compound | Significantly restrained after application.[4] | Wang et al. (2021) |

| Residue | Not specified | Undetectable 14 days after treatment.[4] | Wang et al. (2021) |

| Half-life | Not specified | 3.07-3.91 days in chilli soil.[5] | Chen et al. (2012) |

Experimental Protocols: Soil Disinfestation Study